molecular formula C15H19N3O3 B2428653 2-(2-methoxyphenoxy)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)acetamide CAS No. 1286695-72-4

2-(2-methoxyphenoxy)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)acetamide

Cat. No.: B2428653
CAS No.: 1286695-72-4
M. Wt: 289.335
InChI Key: ZXSKAFJFQRYBEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-methoxyphenoxy)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)acetamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a methoxyphenoxy group and an imidazole ring, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyphenoxy)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)acetamide typically involves the following steps:

    Formation of the methoxyphenoxy intermediate: This step involves the reaction of 2-methoxyphenol with an appropriate halogenated acetic acid derivative under basic conditions to form the methoxyphenoxy acetic acid intermediate.

    Coupling with imidazole derivative: The methoxyphenoxy acetic acid intermediate is then reacted with 2-(2-methyl-1H-imidazol-1-yl)ethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxyphenoxy)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.

    Reduction: The imidazole ring can be reduced under specific conditions to form a saturated imidazoline derivative.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

Major Products Formed

    Oxidation: Formation of phenol derivatives.

    Reduction: Formation of imidazoline derivatives.

    Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

2-(2-methoxyphenoxy)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand for studying enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenoxy)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)acetamide involves its interaction with specific molecular targets and pathways. The methoxyphenoxy group and imidazole ring can interact with enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-hydroxyphenoxy)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)acetamide
  • 2-(2-methoxyphenoxy)-N-(2-(2-ethyl-1H-imidazol-1-yl)ethyl)acetamide
  • 2-(2-methoxyphenoxy)-N-(2-(2-methyl-1H-imidazol-1-yl)propyl)acetamide

Uniqueness

2-(2-methoxyphenoxy)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)acetamide is unique due to the specific combination of the methoxyphenoxy group and the imidazole ring. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in scientific research and industry.

Properties

IUPAC Name

2-(2-methoxyphenoxy)-N-[2-(2-methylimidazol-1-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3/c1-12-16-7-9-18(12)10-8-17-15(19)11-21-14-6-4-3-5-13(14)20-2/h3-7,9H,8,10-11H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXSKAFJFQRYBEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CCNC(=O)COC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.